molecular formula C13H19FO2 B7998792 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol

Cat. No.: B7998792
M. Wt: 226.29 g/mol
InChI Key: AVKILQJIBUVNIB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a pentyloxy group at the 4-position, with an ethanol moiety attached to the aromatic core. This compound’s structure combines lipophilic (pentyloxy chain) and polar (ethanol group) functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

2-(3-fluoro-4-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-6-5-11(7-8-15)10-12(13)14/h5-6,10,15H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKILQJIBUVNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, such as:

  • Esterification : The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation : The alcohol can be oxidized to aldehydes or ketones using oxidizing agents like chromium trioxide.
  • Substitution Reactions : The phenolic structure allows for electrophilic aromatic substitution, enabling further functionalization of the compound.

Biological Studies

The compound has potential applications in biological research due to its structural characteristics that may influence biological interactions:

  • Antioxidant Activity : Similar compounds have been studied for their antioxidant properties, which are linked to their ability to donate hydrogen atoms and neutralize free radicals.
  • Pharmacological Research : Its interaction with biological systems can be explored for potential therapeutic applications, particularly in drug design targeting specific receptors or enzymes.

Materials Science

In materials science, this compound is being investigated for its role in the development of advanced materials:

  • OLED Materials : The compound can function as a dopant or host material in organic light-emitting diodes (OLEDs), where its electronic properties are crucial for device performance.
  • Nanomaterials : It may also be used in the synthesis of mesoporous materials and nanocomposites due to its ability to form stable structures.

Case Study 1: Antioxidant Properties

Research conducted by Spiegel et al. (2023) demonstrated that phenolic compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups enhances their ability to scavenge free radicals, suggesting that this compound could possess similar beneficial effects in biological systems .

Case Study 2: OLED Applications

A study on OLED materials highlighted the effectiveness of various substituted phenols as dopants. The inclusion of pentyloxy groups was found to improve charge transport properties, making this compound a candidate for further exploration in OLED technology .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol and related compounds:

Compound Name Substituents Functional Groups Key Features Reference
This compound 3-F, 4-pentyloxy Ethanol Combines lipophilic pentyloxy chain with polar ethanol group; fluorine enhances electronegativity
2-(4-Phenylphenoxy)ethanol 4-biphenyloxy Ethanol Biphenyl group increases aromatic bulk; lacks fluorine, reducing electronegativity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkyl (tetramethylbutyl), ethoxy chain Ethanol Branched alkyl chain enhances steric hindrance; ethoxy chain increases hydrophilicity
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol 3-methoxy, 4-trifluoroethoxy Methanol Trifluoroethoxy group is strongly electron-withdrawing; methanol reduces hydrogen-bonding capacity compared to ethanol
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol Chloro, 4-fluorobenzyloxy, methoxy Ethanolamine Multifunctional substituents (Cl, F, methoxy) introduce steric and electronic complexity; amino group adds basicity

Physicochemical Properties

Lipophilicity: The pentyloxy chain in this compound confers higher lipophilicity compared to compounds with shorter chains (e.g., methoxy in ) or branched alkyl groups (e.g., tetramethylbutyl in ). This property may enhance membrane permeability in biological systems. The biphenyl group in 2-(4-Phenylphenoxy)ethanol increases aromatic bulk but reduces solubility in polar solvents compared to the target compound .

In contrast, trifluoroethoxy in introduces stronger electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions.

Biological Activity

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a pentyloxy group attached to a phenyl ring, which may influence its lipophilicity and interaction with biological targets. The general structure can be represented as follows:

C14H19FO\text{C}_{14}\text{H}_{19}\text{F}\text{O}

Research indicates that this compound may act on several biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism, potentially impacting triglyceride synthesis and storage .
  • Receptor Modulation : There is evidence that compounds with similar structures can modulate receptor activity, particularly in the context of cannabinoid receptors, which are involved in various physiological processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : The compound's lipophilicity suggests it may be well absorbed in the gastrointestinal tract.
  • Distribution : The presence of the pentyloxy group may enhance its ability to cross cell membranes.
  • Metabolism : Initial studies indicate that metabolic pathways could involve cytochrome P450 enzymes, which are critical for drug metabolism.
  • Excretion : The compound's metabolites are likely excreted via renal pathways; however, specific studies are needed to confirm this.

Biological Activity Data

Table 1 summarizes key findings from various studies assessing the biological activity of this compound.

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysSignificant inhibition of triglyceride synthesis observed at concentrations >10 µM.
Receptor ModulationBinding assaysModerate affinity for cannabinoid receptors CB1 and CB2.
CytotoxicityCell viability assaysIC50 values indicate potential cytotoxic effects in cancer cell lines at high concentrations.

Case Studies

  • Case Study on Lipid Metabolism :
    A study involving animal models demonstrated that administration of this compound resulted in reduced serum triglycerides compared to control groups. This suggests a potential application in managing dyslipidemia .
  • Cancer Research :
    In vitro studies revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines, with further investigation needed to elucidate the underlying mechanisms .

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